N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide
Description
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide is an organic compound that features a benzotriazole core linked to an oxazole moiety
Properties
IUPAC Name |
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-10-9-24-17(18-10)12-3-2-4-13(7-12)19-16(23)11-5-6-14-15(8-11)21-22-20-14/h2-9H,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEICFSCXOFUUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=NNN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring followed by the attachment of the benzotriazole moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese dioxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring .
Scientific Research Applications
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole and benzotriazole moieties can bind to various enzymes and receptors, influencing biological pathways. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide is unique due to its combination of the benzotriazole and oxazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
